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Compound of Interest

Compound Name: Disodium citrate sesquihydrate

Cat. No.: B8208729 Get Quote

Technical Support Center: RNA Precipitation
Using Disodium Citrate Sesquihydrate
This technical support center provides troubleshooting guidance and frequently asked

questions (FAQs) for researchers, scientists, and drug development professionals experiencing

low RNA yield when using disodium citrate sesquihydrate for precipitation.

Frequently Asked Questions (FAQs)
Q1: What is the primary role of disodium citrate in RNA isolation?

Disodium citrate, including its sesquihydrate form, primarily acts as a chelating agent and a pH

buffer in RNA isolation protocols.[1] It protects RNA from degradation by sequestering divalent

cations like Mg²⁺ and Ca²⁺, which are essential cofactors for RNases (enzymes that degrade

RNA).[1] By maintaining a slightly acidic pH (around 6.0-6.5), it also helps prevent base-

catalyzed hydrolysis of the RNA backbone.[1]

Q2: Can Disodium Citrate Sesquihydrate be used for RNA precipitation?

Yes, while sodium acetate is more commonly used for routine RNA precipitation, some

protocols utilize a high salt solution containing sodium citrate in combination with sodium

chloride to precipitate RNA.[2][3] This mixture can be effective in precipitating RNA while

leaving some contaminants, like polysaccharides, in solution.
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Q3: Is there a difference in precipitation efficiency between disodium citrate and sodium

acetate?

Direct quantitative comparisons of RNA precipitation efficiency between disodium citrate
sesquihydrate and sodium acetate are not readily available in the reviewed literature. Sodium

acetate is widely cited as a highly efficient salt for nucleic acid precipitation.[4][5] The choice of

salt can depend on the specific requirements of the downstream application and the sample

type.

Q4: When should I consider using a coprecipitant?

When working with low concentrations of RNA, adding a coprecipitant like glycogen or linear

polyacrylamide (LPA) can significantly improve the recovery of the RNA pellet. These inert

carriers help to visualize the pellet and increase the precipitation efficiency of small amounts of

nucleic acids.

Troubleshooting Guide for Low RNA Yield
Low RNA yield is a common issue in molecular biology. This guide provides a systematic

approach to troubleshooting when using a protocol involving disodium citrate sesquihydrate
for precipitation.

Problem 1: No visible RNA pellet after centrifugation.
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Possible Cause Recommended Solution

Insufficient RNA in the sample

- Increase the starting amount of biological

material if possible. - Concentrate the RNA

sample before precipitation using methods like

vacuum centrifugation (if compatible with

downstream applications).

Suboptimal precipitation conditions

- Verify Salt Concentration: Ensure the final

concentration of the sodium citrate/sodium

chloride solution is correct as per the protocol. -

Check Alcohol Volume: Use the correct volume

of isopropanol or ethanol. For RNA, typically

0.7-1.0 volume of isopropanol or 2-2.5 volumes

of ethanol are used. - Incubation Time and

Temperature: For low RNA concentrations,

extend the incubation time (e.g., overnight at

-20°C).

Pellet is translucent and difficult to see

- After centrifugation, carefully mark the

expected location of the pellet on the outside of

the tube before decanting the supernatant. -

Use a coprecipitant like glycogen, which will

form a visible pellet.

Incomplete mixing

- Ensure thorough but gentle mixing of the

aqueous phase, salt solution, and alcohol by

inverting the tube several times.

Problem 2: Low RNA yield confirmed by
spectrophotometry (e.g., NanoDrop).
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Possible Cause Recommended Solution

RNase contamination

- Maintain a sterile, RNase-free work

environment. Use certified RNase-free reagents,

tips, and tubes. - Wear gloves at all times and

change them frequently. - Treat solutions with

DEPC (diethylpyrocarbonate) where

appropriate, or use commercially available

RNase inhibitors.

Incomplete cell lysis or homogenization

- Ensure complete disruption of cells or tissues

to release the total RNA content. This can be

optimized by using appropriate mechanical

(e.g., bead beating, rotor-stator homogenizer) or

enzymatic lysis methods.

Loss of RNA during phase separation (if

applicable)

- When using phenol-chloroform based

extraction methods, carefully aspirate the upper

aqueous phase without disturbing the

interphase or the organic phase. Leaving a

small amount of the aqueous phase behind is

preferable to aspirating contaminating material.

Improper pellet washing

- Use 70-80% ethanol to wash the RNA pellet.

Using a lower concentration of ethanol may lead

to partial resolubilization of the RNA. - Ensure

all the wash solution is removed before drying

the pellet, as residual ethanol can interfere with

downstream applications and yield

measurements.

Over-drying the RNA pellet

- Do not over-dry the RNA pellet, as this can

make it difficult to resuspend. Air-dry the pellet

for a few minutes until it is translucent but not

bone-dry.[6]

Incomplete resuspension of the RNA pellet - Resuspend the pellet in an appropriate volume

of RNase-free water or a suitable buffer (e.g., 1

mM sodium citrate, pH 6.4). - Pipette up and
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down gently and incubate at 55-60°C for 10-15

minutes to aid in resuspension.[2]

Data Presentation
The efficiency of RNA precipitation is influenced by several factors. While direct comparative

data for disodium citrate sesquihydrate is limited, the following table summarizes the

recovery rates of different nucleic acids under various conditions using other common

precipitation agents, providing a valuable reference for optimizing your protocol.

Table 1: Factors Affecting Nucleic Acid Precipitation Efficiency
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Factor Condition
miRNA
Recovery
(%)

Primer
Recovery
(%)

PCR
Product
Recovery
(%)

Plasmid
Recovery
(%)

Incubation
-20°C

overnight
61 65 33 85

4°C overnight 55 72 30 80

-80°C for 5

min
45 50 25 75

Centrifugatio

n
12,000 x g 58 68 31 82

16,000 x g 65 75 33 84

21,000 x g 70 80 35 85

Precipitating

Salt

Sodium

Acetate
High High High High

Ammonium

Acetate
Moderate Moderate Moderate Moderate

Coprecipitant
With

Glycogen

Significantly

Higher

Significantly

Higher

Significantly

Higher

Significantly

Higher

Without

Glycogen
Lower Lower Lower Lower

Data adapted from a systematic investigation of nucleic acid precipitation factors. The study did

not include disodium citrate. "High" and "Moderate" are qualitative summaries from the source.

Experimental Protocols
Protocol 1: Standard RNA Precipitation with Sodium
Citrate/NaCl
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This protocol is adapted for precipitating RNA from an aqueous solution following an extraction

method like Trizol.

Transfer Aqueous Phase: Carefully transfer the upper aqueous phase containing the RNA to

a new, RNase-free microcentrifuge tube.

Add Precipitation Solution: For every 1 mL of the aqueous phase, add 0.5 mL of isopropanol

and 0.5 mL of a high salt precipitation solution (0.8 M sodium citrate and 1.2 M NaCl).[2]

Mix and Incubate: Mix the solution gently by inverting the tube several times. Incubate at

room temperature for 10 minutes. For low RNA concentrations, incubation can be extended

to 30 minutes or overnight at -20°C.

Centrifuge: Centrifuge the sample at 12,000 x g for 10 minutes at 4°C.

Wash the Pellet: Carefully decant the supernatant. Wash the RNA pellet with 1 mL of 75%

ethanol.

Centrifuge Again: Centrifuge at 7,500 x g for 5 minutes at 4°C.

Dry the Pellet: Carefully decant the ethanol and briefly air-dry the pellet for 5-10 minutes.

Resuspend RNA: Resuspend the RNA pellet in an appropriate volume of RNase-free water

or storage buffer.

Protocol 2: RNA Re-precipitation for Sample Cleanup
This protocol can be used to further purify a previously isolated RNA sample.

Adjust RNA Volume: Bring the volume of your RNA sample to 100 µL with RNase-free water.

Add Salt and Alcohol: Add 10 µL of 3 M Sodium Acetate (pH 5.2) and 250 µL of 100%

ethanol.

Incubate: Mix well and incubate at -20°C for at least 1 hour (or overnight for higher yield).

Centrifuge: Centrifuge at maximum speed for 30 minutes at 4°C.
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Wash: Discard the supernatant and wash the pellet with 500 µL of 70% ethanol. Centrifuge

for 5 minutes. Repeat the wash step.

Dry and Resuspend: Air-dry the pellet and resuspend in a desired volume of RNase-free

water.

Visualizations
The following diagrams illustrate key workflows and logical relationships in troubleshooting low

RNA yield.
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Caption: A flowchart for troubleshooting low RNA yield.
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Caption: The logical steps of RNA precipitation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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